Cyclohexyl 2-(2-methylphenyl)ethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-(2-methylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O. It is a ketone that features a cyclohexyl group and a 2-methylphenyl group attached to an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(2-methylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 2-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(2-methylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Cyclohexyl 2-(2-methylphenyl)ethyl ketone has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(2-methylphenyl)ethyl ketone depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The aromatic ring can undergo electrophilic substitution reactions, while the cyclohexyl group provides steric hindrance that can influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl phenyl ketone
- Cyclohexyl 2-phenylethyl ketone
- Cyclohexyl 2-(4-methylphenyl)ethyl ketone
Uniqueness
Cyclohexyl 2-(2-methylphenyl)ethyl ketone is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h5-8,15H,2-4,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMWLBLIXRJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644053 |
Source
|
Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-29-9 |
Source
|
Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.